molecular formula C28H27N3O3S B15002515 3'-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B15002515
M. Wt: 485.6 g/mol
InChI Key: DYZWNUHQTLDFJS-UHFFFAOYSA-N
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Description

3’-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 3’-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and thiazolidine moieties, followed by their coupling under specific conditions to form the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3’-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its unique spirocyclic structure and the presence of both indole and thiazolidine moieties. Similar compounds include:

  • 3-(2-Methoxybenzylamino)-4-phenoxypyridine
  • N-(2-Methoxybenzyl)-4-phenoxypyridin-3-amine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C28H27N3O3S/c1-34-23-13-11-22(12-14-23)31-26(32)18-35-28(31)24-9-5-6-10-25(24)30(27(28)33)19-29-16-15-21(17-29)20-7-3-2-4-8-20/h2-14,21H,15-19H2,1H3

InChI Key

DYZWNUHQTLDFJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCC(C5)C6=CC=CC=C6

Origin of Product

United States

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